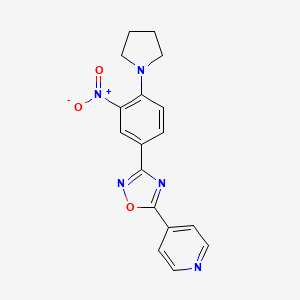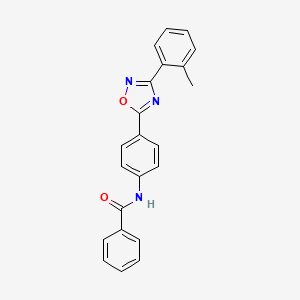
3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as NPD-001 and is a member of the oxadiazole family of compounds. The purpose of
Scientific Research Applications
3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole has been the subject of scientific research due to its potential applications in various fields. One of the primary areas of research has been in the field of cancer treatment. This compound has been shown to have anti-cancer properties and has been tested in vitro against various cancer cell lines. In addition, this compound has also been tested in animal models and has shown promising results in inhibiting tumor growth.
Mechanism of Action
The mechanism of action of 3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been reported that this compound has low toxicity and is well-tolerated in animal models. In addition, this compound has also been shown to have anti-inflammatory properties and has been tested in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole in lab experiments is its low toxicity and high selectivity for cancer cells. This makes it an ideal candidate for further testing in animal models and clinical trials. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole. One area of research is to further elucidate the mechanism of action of this compound. Another area of research is to test this compound in combination with other anti-cancer drugs to determine if it has synergistic effects. In addition, further testing in animal models and clinical trials is needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole involves a multi-step process that includes the reaction of 4-nitrophenylhydrazine with pyrrolidine, followed by the reaction of the resulting product with 4-bromopyridine. The final step involves the reaction of the intermediate product with potassium carbonate in the presence of dimethyl sulfoxide. The yield of this synthesis method is reported to be around 60%.
Properties
IUPAC Name |
3-(3-nitro-4-pyrrolidin-1-ylphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-22(24)15-11-13(3-4-14(15)21-9-1-2-10-21)16-19-17(25-20-16)12-5-7-18-8-6-12/h3-8,11H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYXYEVQQVBAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chlorophenyl)-N-(3-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709206.png)
![N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide](/img/structure/B7709237.png)




![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709273.png)

![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)
![3,5-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709293.png)

![4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709310.png)
